N-(4-{[(Pyridin-4-ylmethyl)amino]methyl}phenyl)-acetamide
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Overview
Description
N-(4-{[(Pyridin-4-ylmethyl)amino]methyl}phenyl)-acetamide is an organic compound with the molecular formula C15H17N3OIt is characterized by the presence of a pyridine ring, an amide group, and a phenyl ring, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(Pyridin-4-ylmethyl)amino]methyl}phenyl)-acetamide typically involves the reaction of 4-aminomethylpyridine with 4-formylphenylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol, and a catalyst may be used to enhance the reaction rate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(Pyridin-4-ylmethyl)amino]methyl}phenyl)-acetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted amides.
Scientific Research Applications
N-(4-{[(Pyridin-4-ylmethyl)amino]methyl}phenyl)-acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-{[(Pyridin-4-ylmethyl)amino]methyl}phenyl)-acetamide involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and interfere with its replication, leading to the inhibition of tumor cell growth. The compound may also inhibit angiogenesis by targeting vascular endothelial growth factor receptors, thereby preventing the formation of new blood vessels required for tumor growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(pyridin-4-yl)pyridin-4-amine
- 3-methyl-N-(pyridin-4-yl)pyridin-4-amine
- 3-nitro-N-(pyridin-4-yl)pyridin-4-amine
Uniqueness
N-(4-{[(Pyridin-4-ylmethyl)amino]methyl}phenyl)-acetamide is unique due to its specific structural features, such as the presence of both pyridine and phenyl rings, which contribute to its distinct chemical and biological properties.
Biological Activity
N-(4-{[(Pyridin-4-ylmethyl)amino]methyl}phenyl)-acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by the following chemical structure:
This structure includes a pyridine ring, which is often associated with various biological activities, including anti-inflammatory and anti-cancer properties.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyridine derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Similar Compound 1 | MCF-7 (Breast Cancer) | 5.51 | Induces apoptosis via caspase activation |
Similar Compound 2 | H1975 (Lung Cancer) | 0.442 | Inhibits EGFR phosphorylation and cell cycle arrest |
These findings suggest that the compound may exert its effects through mechanisms such as apoptosis induction and inhibition of key signaling pathways involved in cancer progression .
2. Inhibition of Phosphodiesterase (PDE)
This compound has been evaluated for its ability to inhibit phosphodiesterases, particularly PDE4D. Selective inhibition of PDE4D has been associated with cognitive enhancement in animal models, suggesting potential applications in treating neurodevelopmental disorders.
- Study Findings : The compound exhibited moderate inhibition of PDE4D with an IC50 value indicating good selectivity over other PDE isoforms. This selectivity is essential for minimizing side effects while maximizing therapeutic efficacy .
Case Study 1: Cognitive Enhancement
In a study involving a mouse model, administration of a similar compound resulted in improved memory performance in novel object recognition tests. The study reported:
- Dosage : 1 mg/kg and 3 mg/kg
- Outcome : Significant improvement in memory retention compared to control groups.
The results indicate that the compound's mechanism may involve modulation of cAMP levels through PDE inhibition, enhancing synaptic plasticity .
Case Study 2: Antitumor Activity
A recent investigation into the anticancer effects of pyridine derivatives demonstrated that compounds structurally related to this compound exhibited:
Properties
IUPAC Name |
N-[4-[(pyridin-4-ylmethylamino)methyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-12(19)18-15-4-2-13(3-5-15)10-17-11-14-6-8-16-9-7-14/h2-9,17H,10-11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMPKAPWEXNKCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CNCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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